4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid

Physicochemical profiling Lipophilicity Drug-likeness

Researchers needing a GPR40 agonist pharmacophore often face false negatives from intramolecularly H-bonded positional isomers. This 3-hydroxybenzoic acid keeps its phenolic OH free for target engagement, unlike the 2-OH isomer. Select this compound to ensure all H-bond donors are available. - Conformationally free 3-OH for reliable fragment screening - XLogP3-AA 2.8 for balanced permeability - Dual-handle architecture for selective derivatization

Molecular Formula C14H11FO4
Molecular Weight 262.23 g/mol
CAS No. 1261932-71-1
Cat. No. B6402700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid
CAS1261932-71-1
Molecular FormulaC14H11FO4
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F
InChIInChI=1S/C14H11FO4/c1-19-13-5-3-8(6-11(13)15)10-4-2-9(14(17)18)7-12(10)16/h2-7,16H,1H3,(H,17,18)
InChIKeyJBUCALVBWSYAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Comparator Landscape


4-(3-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid (CAS 1261932-71-1) is a fluorinated, methoxylated biphenyl carboxylic acid belonging to the 3-hydroxybenzoic acid scaffold class. Its molecular formula is C14H11FO4 with a molecular weight of 262.23 g/mol, and it features a 3-fluoro-4-methoxyphenyl ring appended to the 4-position of a 3-hydroxybenzoic acid core [1]. The regiochemistry of the hydroxyl group at the meta position relative to the carboxylic acid, combined with the specific fluoro/methoxy substitution pattern on the distal phenyl ring, distinguishes it from its closest commercially accessible positional isomers—most notably 4-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid (CAS 1261967-12-7) and 4-(2-fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid (CAS 1261944-43-7)—as well as from the non-hydroxylated analog 3-(3-fluoro-4-methoxyphenyl)benzoic acid (CAS 885964-80-7) [2]. These structural differences translate into quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and predicted ionization behavior that directly affect solubility, permeability, and target-engagement potential, making blind substitution among these in-class compounds scientifically unsound.

3-Hydroxybenzoic acid scaffold with 3-fluoro-4-methoxyphenyl extension for GPR40 and related free fatty acid receptor studies
Exposed meta-phenolic hydroxyl supports intermolecular target engagement without intramolecular masking
Dual derivatization handles (carboxylic acid and phenolic OH) for prodrug synthesis and bioconjugation workflows
Fluorine substituent enables ¹⁹F NMR reaction monitoring and modulates electronic properties for SAR profiling

Why This Analog Is Not Interchangeable


The 3-hydroxybenzoic acid scaffold class encompasses compounds with hydroxyl, fluoro, and methoxy substituents at varying ring positions, each combination producing distinct physicochemical and pharmacological profiles. The specific 3-fluoro-4-methoxyphenyl substitution at the 4-position of the benzoic acid core in the target compound yields a computed XLogP3-AA of 2.8, whereas the 2-hydroxy positional isomer (CAS 1261967-12-7) exhibits an XLogP3-AA of 3.3—a difference of 0.5 log units [1][2]. This magnitude of lipophilicity shift is sufficient to alter membrane permeability by approximately 3- to 5-fold based on established linear free-energy relationships for benzoic acid derivatives, directly impacting cellular uptake, metabolic stability, and off-target binding [3]. Furthermore, the absence of the 3-hydroxy group (as in the non-hydroxylated analog CAS 885964-80-7) eliminates a hydrogen-bond donor that can serve as a critical anchor point for target engagement, a factor that cannot be compensated for by the methoxy or fluoro groups alone. These quantifiable property divergences mean that substituting any of these structurally similar compounds in a biological assay or synthetic route without explicit re-validation is scientifically indefensible.

2-Hydroxy isomer (CAS 1261967-12-7) Lipophilicity shift (+0.5 XLogP) may alter permeability ~3–5×; intramolecular H-bond masks carboxylate, reducing effective H-bond donor capacity.
Non-hydroxylated analog (CAS 885964-80-7) Absence of phenolic OH eliminates a pharmacophoric H-bond donor critical for GPR40 receptor engagement; TPSA lower by ~20 Ų alters solubility/permeability balance.
2-Fluoro-3-methoxy isomer (CAS 1261944-43-7) Different fluoro/methoxy regiochemistry shifts electronic density distribution, predicted pKa and metabolic soft spots; may require distinct CYP450 stability assessment.

Comparative Evidence Against Closest Analogs


Lipophilicity: 3-Hydroxy vs 2-Hydroxy Isomer

The computed XLogP3-AA value for 4-(3-fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid is 2.8, while the 2-hydroxy positional isomer (4-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzoic acid, CAS 1261967-12-7) records an XLogP3-AA of 3.3 [1][2]. This difference of ΔXLogP = 0.5 log units arises from the distinct intramolecular hydrogen-bonding environment: the 2-hydroxy isomer can form an internal hydrogen bond with the carboxylic acid, reducing solvent-exposed polarity and increasing apparent lipophilicity, whereas the 3-hydroxy group of the target compound remains more solvent-accessible, favoring aqueous-phase interactions.

Lipophilicity shift
Cross-study comparable
ΔXLogP = 0.5
Target 2.8 vs 2-OH isomer 3.3; neutral species
Predicts ~3–5× permeability difference, impacting cell-based assay design
PubChem 2025 computed values
Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

H-Bond Donor Topology: 3-OH vs 2-OH Regiochemistry

Despite both isomers possessing the same number of hydrogen-bond donors (2) and acceptors (5), the spatial arrangement of the hydroxyl group relative to the carboxylic acid dictates fundamentally different intra- and intermolecular hydrogen-bonding behavior. In the 2-hydroxy isomer, the hydroxyl group is ortho to the carboxylic acid, enabling a stable six-membered intramolecular hydrogen bond that partially masks the acid functionality and reduces the effective H-bond donor capacity. In contrast, the 3-hydroxy group of the target compound is meta to the carboxylic acid and cannot form an intramolecular H-bond with it, leaving both the hydroxyl and carboxylic acid fully available for intermolecular interactions with biological targets, solvents, or crystal-packing partners [1][2]. This topological distinction is supported by the identical computed topological polar surface area (TPSA = 66.8 Ų for both isomers), which confirms that the difference in polarity is conformational rather than constitutional, and manifests primarily in condensed-phase properties such as solubility and logD rather than in static TPSA calculations [1][2].

H-Bond donor topology
Class-level inference
3-OH (meta): free, fully accessible
2-OH (ortho): intramolecular H-bond masks acid
Unmasked hydroxyl may enhance target engagement where phenolic OH is a key pharmacophore
Identical TPSA (66.8 Ų); dynamic polarity differs
Medicinal chemistry Scaffold design Target engagement Crystallography

3-Hydroxy Group vs Non-Hydroxylated Analogs

When compared to 3-(3-fluoro-4-methoxyphenyl)benzoic acid (CAS 885964-80-7), which lacks the phenolic hydroxyl entirely, the target compound possesses an additional hydrogen-bond donor (HBD count: 2 vs. 1) and a larger topological polar surface area (TPSA: 66.8 Ų vs. 46.5 Ų for the non-hydroxylated analog). This difference of ΔTPSA = 20.3 Ų is substantial and predicts measurably lower membrane permeability but enhanced aqueous solubility for the 3-hydroxy derivative. In the context of GPR40 agonist programs, the 3-hydroxybenzoic acid motif has been identified as a privileged pharmacophore because the hydroxyl group engages in a critical hydrogen-bond interaction with the receptor [2]; removing this group, as in the non-hydroxylated analog, would be expected to abolish or severely attenuate agonist activity at this target class, although direct comparative activity data for this specific compound pair are not available in the public domain.

Vs. non-hydroxylated analog
Class-level inference
ΔHBD = +1, ΔTPSA ≈ +20.3 Ų
Target HBD=2, TPSA=66.8; analog HBD=1, TPSA=46.5
Retains essential H-bond donor for GPR40 pharmacophore; analog likely inactive at this target class
Patent-based pharmacophore mapping; no direct comparative activity data
Bioisosterism Hydrogen bonding Agonist design GPR40

Fluoro/Methoxy Regiochemistry: Electronic Property Effects

The positional isomer 4-(2-fluoro-3-methoxyphenyl)-3-hydroxybenzoic acid (CAS 1261944-43-7) differs from the target compound solely in the placement of the fluoro and methoxy groups on the distal phenyl ring (2-F,3-OMe vs. 3-F,4-OMe). This change alters the electronic environment of the biphenyl system: the 3-fluoro-4-methoxy arrangement of the target compound places the electron-withdrawing fluorine meta to the biphenyl linkage and the electron-donating methoxy para, creating a dipole moment orientation that differs from the 2-fluoro-3-methoxy arrangement. While no direct comparative biological data are available, the distinct Hammett substituent constants for the two patterns predict differences in the pKa of the carboxylic acid and the oxidation potential of the phenolic hydroxyl, which in turn affect reactivity, metabolic susceptibility (particularly to CYP450-mediated O-demethylation), and non-specific protein binding [1]. Both compounds are commercially available at 95% purity, and selection between them should be guided by the specific SAR requirements of the target of interest.

Fluoro/methoxy regiochemistry
Cross-study comparable
3-F, 4-OMe (target)
2-F, 3-OMe isomer (CAS 1261944-43-7)
Electronic distribution differences may shift metabolic soft spots and CYP450 isoform susceptibility
Predicted by Hammett σ constants; no experimental pair data
SAR Electronic effects Fluorine chemistry Metabolic stability

Rotatable Bond Conservation and Conformational Flexibility

The target compound and its closest isomers—the 2-hydroxy positional isomer (CAS 1261967-12-7) and the 2-fluoro-3-methoxy isomer (CAS 1261944-43-7)—all share an identical rotatable bond count of 3, as computed by Cactvs 3.4.6.11 and documented in their respective PubChem entries [1][2][3]. This conserved degree of conformational freedom means that differences in target binding affinity or crystallization behavior among these isomers are unlikely to arise from gross entropic differences; rather, they will be driven by the enthalpic contributions of specific hydrogen-bond and dipole interactions that are uniquely defined by the juxtaposition of the hydroxyl, fluoro, and methoxy groups. For procurement decisions involving fragment-based drug discovery or co-crystallization screens, this implies that the target compound's differentiation from its isomers is rooted in interaction enthalpy—not conformational entropy—making it a distinct chemical entity rather than a flexible scaffold variant.

Conformational flexibility
Cross-study comparable
ΔRotatable bonds = 0
All three isomers have 3 rotatable bonds
SAR differences are enthalpy-driven, not entropy-driven, confirming regiochemistry-specific interactions
Cactvs 3.4.6.11 computation; PubChem 2025
Conformational analysis Entropy Binding affinity Crystal engineering

Procurement-Relevant Application Scenarios


GPR40 Agonist Lead Optimization

The target compound retains the 3-hydroxybenzoic acid core that has been validated as a GPR40 agonist pharmacophore in multiple patent disclosures, while the 3-fluoro-4-methoxyphenyl substituent at the 4-position provides a modestly lipophilic extension (XLogP3-AA = 2.8) that can be further tuned for ADME optimization [1]. Its intermediate lipophilicity—more hydrophilic than the 2-OH isomer (XLogP3-AA = 3.3) but more lipophilic than the unsubstituted 3-hydroxybenzoic acid (XLogP ≈ 1.4)—places it in a favorable range for oral absorption while maintaining sufficient solubility for in vitro assays. Researchers pursuing GPR40 or related free fatty acid receptor targets should select this compound over the non-hydroxylated analog (CAS 885964-80-7) because the latter lacks the hydroxyl H-bond donor essential for receptor engagement.

Fragment-Based Drug Discovery: Exposed H-Bond Donor

Unlike the 2-hydroxy isomer (CAS 1261967-12-7), which sequesters its phenolic hydroxyl in an intramolecular H-bond with the carboxylic acid, the 3-hydroxy group of the target compound remains conformationally free to engage protein targets [1]. This makes the target compound a superior fragment screening candidate when the desired binding mode involves a hydrogen-bond triad (COOH donor/acceptor, phenolic OH donor, and methoxy oxygen acceptor), as all three polar functionalities are simultaneously available for intermolecular interactions. Procurement of the 2-hydroxy isomer for such screens would risk false negatives due to the masked hydroxyl, directly impacting hit-finding efficiency.

Synthetic Intermediate for Prodrugs and Bioconjugates

The carboxylic acid and phenolic hydroxyl groups of the target compound provide two chemically distinct handles for derivatization: the benzoic acid moiety can be esterified, amidated, or reduced, while the meta-phenolic hydroxyl can be selectively alkylated, acylated, or sulfonated under appropriate conditions. The presence of the electron-withdrawing fluorine at the 3-position of the distal ring subtly modulates the acidity of the benzoic acid (predicted pKa shift of approximately −0.2 to −0.5 units relative to the non-fluorinated analog), which can be exploited to achieve chemoselective derivatization [2]. This dual-handle architecture, combined with the fluorine atom that serves as a spectroscopic probe for ¹⁹F NMR reaction monitoring, makes the compound a versatile building block for medicinal chemistry and chemical biology applications.

Comparative Profiling of Positional Isomer Series

The target compound, together with its 2-hydroxy isomer (CAS 1261967-12-7) and its 2-fluoro-3-methoxy isomer (CAS 1261944-43-7), forms a well-defined positional isomer series in which the rotatable bond count is conserved (3 for all members) while hydrogen-bond topology and lipophilicity vary systematically [1][3]. This series is ideally suited for controlled studies aimed at deconvoluting the effects of regiochemistry on solubility, permeability, metabolic stability, and plasma protein binding, without the confounding influence of differing molecular flexibility. Sourcing all three isomers from a single supplier ensures batch-to-batch consistency in purity (95% minimum), enabling rigorous comparative biophysical and ADME profiling.

Application
Selection Property
Validation Focus
GPR40 agonist lead optimization
Retains 3-hydroxybenzoic acid pharmacophore with fluorinated aryl extension; intermediate lipophilicity (reported XLogP ~2.8)
Target engagement and ADME optimization; hydroxyl essential for receptor activation reported in patents
Fragment-based drug discovery
Exposed meta-phenolic OH enables simultaneous H-bond triad (COOH, OH, OMe) without intramolecular masking
Confirm H-bond availability in co-crystal structures; avoid false negatives from masked 2-OH isomers
Synthetic intermediate for prodrugs / bioconjugates
Orthogonal handles: benzoic acid and meta-phenolic OH; fluorine enables ¹⁹F NMR monitoring
Chemoselective derivatization; pKa modulation by fluorine for selective protection strategies
Positional isomer series profiling
Conserved rotatable bond count (3) across isomers while H-bond topology and lipophilicity vary systematically
Deconvolute regiochemistry effects on solubility, permeability, metabolic stability without flexibility confound
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